S-acetyl-PEG12-alcohol

Description

The exact mass of the compound S-acetyl-PEG12-OH is 604.31286288 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAUZMRPHWWELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

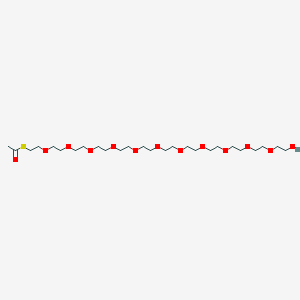

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of S-acetyl-PEG12-alcohol in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG12-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the sequential and controlled conjugation of different molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The PEG component of the linker is crucial for enhancing the physicochemical properties of the resulting bioconjugates. It imparts increased hydrophilicity, which can improve the solubility and stability of otherwise hydrophobic molecules in aqueous environments. This is particularly advantageous for many potent cytotoxic drugs used in ADCs and complex small molecules used in PROTACs. Furthermore, the PEG chain can create a hydrophilic shield around the conjugated molecule, potentially reducing immunogenicity and prolonging its circulation half-life in vivo.

This guide will detail the core functionalities of this compound, provide representative experimental protocols for its use, present quantitative data on the impact of PEG linkers, and visualize key processes through diagrams.

Core Functionalities and Applications

This compound's utility stems from its two distinct functional groups, which allow for a two-step conjugation strategy.

-

Primary Alcohol (-OH): The terminal hydroxyl group serves as a versatile handle for the initial conjugation step. While not highly reactive under physiological conditions, it can be readily activated or converted into other functional groups, such as tosylates, mesylates, or N-hydroxysuccinimidyl (NHS) esters, enabling covalent linkage to a primary molecule of interest (e.g., a targeting ligand for a PROTAC or a cytotoxic payload for an ADC).

-

S-acetyl Protected Thiol (-SAc): The acetyl group provides a stable protecting group for the thiol functionality. This protection is crucial during the first conjugation step involving the alcohol group. Once the first molecule is attached, the S-acetyl group can be selectively removed under mild conditions to reveal a free thiol (-SH). This highly reactive thiol group is then available for a second, specific conjugation reaction, typically with a maleimide-functionalized molecule (e.g., an E3 ligase ligand for a PROTAC or an antibody for an ADC).

This sequential conjugation capability makes this compound an ideal linker for constructing complex heterobifunctional molecules like PROTACs and ADCs.

Application in PROTAC Synthesis

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is well-suited for this application, where one of the ligands can be attached via the alcohol group, and the other via the deprotected thiol.

Application in ADC Synthesis

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to connect the cytotoxic payload to the antibody. For instance, the payload can be attached to the linker's alcohol terminus, and the deprotected thiol can then react with engineered cysteine residues or reduced interchain disulfides on the antibody.

Data Presentation: Impact of PEG Linkers in ADC Development

The length of the PEG linker can significantly influence the properties and efficacy of an ADC. The following tables summarize quantitative data from studies on ADCs with discrete PEG linkers.

| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) against Karpas-299 cells |

| No PEG | ~10 | 100 |

| PEG2 | ~10 | 30 |

| PEG4 | ~10 | 15 |

| PEG8 | ~10 | 10 |

| PEG12 | ~10 | 10 |

| PEG24 | ~10 | 10 |

This table illustrates that the inclusion of a PEG linker can enhance the in vitro potency of an anti-CD30 ADC.

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Tumor Growth Inhibition (%) in Xenograft Model |

| Non-PEGylated | 4 | 60 |

| Branched PEG12-OH | 4 | 85 |

| Non-PEGylated | 8 | 75 |

| Branched PEG12-OH | 8 | 95 |

This table demonstrates that ADCs with a branched PEG12 linker show enhanced in vivo anti-tumor activity compared to their non-PEGylated counterparts.

Experimental Protocols

The following are representative, multi-step protocols for the synthesis of a PROTAC and an ADC using an S-acetyl-PEGn-alcohol linker. These are composite protocols based on established methodologies and should be optimized for specific molecules.

Protocol 1: Synthesis of a PROTAC using this compound

Step 1: Activation of the Alcohol Terminus and Conjugation to the Target Protein Ligand

-

Activation of this compound:

-

Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Add triethylamine (B128534) (1.5 eq.) and cool the reaction mixture to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain S-acetyl-PEG12-tosylate.

-

-

Conjugation to Target Protein Ligand (with a nucleophilic handle, e.g., a phenol):

-

Dissolve the target protein ligand (1 eq.) and S-acetyl-PEG12-tosylate (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K2CO3) (3 eq.) and stir the reaction at 60°C for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography to obtain the S-acetyl-PEG12-ligand conjugate.

-

Step 2: Deprotection of the S-acetyl Group

-

Dissolve the S-acetyl-PEG12-ligand conjugate (1 eq.) in a mixture of methanol (B129727) and water (4:1).

-

Add lithium hydroxide (B78521) (LiOH) (2 eq.) and stir the reaction at room temperature for 2 hours.

-

Neutralize the reaction with 1N HCl.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield the thiol-PEG12-ligand conjugate.

Step 3: Conjugation to the Maleimide-Functionalized E3 Ligase Ligand

-

Dissolve the thiol-PEG12-ligand conjugate (1 eq.) and the maleimide-functionalized E3 ligase ligand (1.1 eq.) in a degassed solvent mixture such as DMF/phosphate-buffered saline (PBS) pH 7.4.

-

Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Synthesis of an ADC using this compound

Step 1: Preparation of the Drug-Linker Conjugate

-

Follow a similar procedure as in Protocol 1, Step 1, to activate the alcohol of this compound and conjugate it to a cytotoxic drug molecule possessing a suitable functional group.

Step 2: Deprotection of the S-acetyl Group

-

Follow the deprotection procedure outlined in Protocol 1, Step 2, to obtain the thiol-PEG12-drug conjugate.

Step 3: Reduction of Antibody Interchain Disulfides

-

Prepare a solution of the monoclonal antibody in PBS.

-

Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to achieve a final molar excess of TCEP (e.g., 2-5 fold over antibody).

-

Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

Step 4: Conjugation of the Thiol-PEG12-Drug to the Reduced Antibody

-

Dissolve the thiol-PEG12-drug conjugate in a co-solvent such as DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of drug-linker to antibody).

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: A streamlined workflow for the synthesis of a PROTAC using this compound.

ADC Synthesis and Action

Caption: Workflow for ADC synthesis and its subsequent mechanism of action in targeting and killing tumor cells.

An In-depth Technical Guide to the Mechanisms of S-Acetyl Deprotection

For Researchers, Scientists, and Drug Development Professionals

The S-acetyl group is a widely utilized protecting group for thiols in organic synthesis and medicinal chemistry. Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool.[1] However, the deprotection step, which regenerates the free thiol, is critical and requires carefully selected conditions to prevent unwanted side reactions like disulfide formation, especially with sensitive substrates.[1] This guide provides a comprehensive overview of the primary mechanisms of S-acetyl deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical Deprotection Mechanisms

Chemical deprotection of the S-acetyl group primarily proceeds via nucleophilic acyl substitution on the thioester. The choice of reagent dictates the specific pathway and reaction conditions.

Base-Mediated Hydrolysis

This is the most traditional and common method for S-acetyl deprotection. It involves the hydrolysis of the thioester bond using bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe).[1][2][3]

Mechanism: The reaction is a classic nucleophilic acyl substitution. A hydroxide or alkoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the sulfur-acetyl bond to release the thiolate anion and an acetate (B1210297) byproduct.[1] The thiolate is subsequently protonated during workup to yield the free thiol. While effective, these conditions can be harsh and may not be suitable for substrates sensitive to strong bases.[1][3]

Figure 1: Mechanism of Base-Catalyzed S-Acetyl Deprotection.

Thiol-Thioester Exchange (Transthioesterification)

A milder alternative to strong base hydrolysis, this method utilizes another thiol-containing reagent, such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT), to cleave the S-acetyl group.[1][4] The reaction is typically carried out at a slightly basic pH (e.g., pH 8) to generate the more nucleophilic thiolate anion from the deprotecting agent.[1]

Mechanism: This process involves a reversible thiol-thioester exchange. The deprotecting thiol attacks the thioester, leading to an exchange reaction that releases the desired free thiol.[1][4]

Biomimetic Deprotection (NCL-Inspired)

Inspired by Native Chemical Ligation (NCL), this highly efficient method uses 2-aminothiols like cysteamine (B1669678) or L-cysteine.[5][6][7] It is significantly faster than standard transthioesterification.

Mechanism: The process begins with a reversible thiol-thioester exchange, identical to the method above. However, this is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step forms a stable amide bond and shifts the overall equilibrium towards the deprotected product, dramatically increasing the reaction rate.[5][6]

Figure 2: Logical flow of NCL-inspired S-acetyl deprotection.

Other Chemical Methods

-

Acid-Catalyzed Hydrolysis: Strong acids like HCl can be used, often at elevated temperatures.[2][3] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

-

Metal- and Lewis Acid-Catalyzed Deprotection: Certain metal ions (e.g., Hg(II), Ag(I)) or Lewis acids (e.g., Dy(OTf)₃) can facilitate S-acetyl removal.[1][8] The metal ion coordinates to the sulfur atom, activating the thioester bond for nucleophilic attack.[1]

-

Cyanide-Catalyzed Deprotection: Tetrabutylammonium (B224687) cyanide (TBACN) serves as a mild and effective catalyst for deprotection in the presence of a protic solvent like methanol (B129727).[5][9] This method offers high yields under oxygen-free conditions at room temperature.[9]

Enzymatic Deprotection Mechanisms

In biological systems, particularly in the context of prodrug activation, S-acetyl groups are often cleaved by enzymes. This approach offers high specificity and operates under mild physiological conditions.

Mechanism: Thioesterase enzymes catalyze the hydrolysis of the thioester bond.[10][11] The reaction follows a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[10] The enzyme's active site binds the thioester substrate and positions a water molecule for optimal attack on the carbonyl carbon, lowering the activation energy of the reaction.[10] This enzymatic cleavage is a critical activation step for S-acetylated prodrugs, releasing the active thiol-containing drug intracellularly.[12][13] For instance, S-acetyl-glutathione (SAG) can cross cell membranes and is then hydrolyzed internally to increase intracellular glutathione (B108866) levels.[13]

Figure 3: Workflow for enzymatic activation of an S-acetylated prodrug.

Quantitative Data Summary

The selection of a deprotection method often depends on the substrate, desired yield, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Chemical Deprotection Reagents

| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |

| Basic Hydrolysis | General Acetamides | KOH or NaOH in EtOH/H₂O, reflux | Varies | Substrate dependent | [3][5] |

| Acidic Hydrolysis | General Acetamides | HCl in EtOH/H₂O, reflux | Varies | Substrate dependent | [3][5] |

| Hydroxylamine | Various Thioacetates | NH₂OH in Ethanol (B145695), rt | 2 h | Generally <15% - 15% | [14] |

| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | [4][5] |

| Polymer-supported TGA | S-acyl bisthiazolidines | 2 eq. Resin, PB pH 8, rt | 24 h | 61-93 | [4][5] |

| Cysteamine (NCL-like) | S-acyl heterocycles | 2 eq. Cysteamine, PB pH 8, rt | 30 min | 59-84 | [5][6][7] |

| TBACN | Aliphatic Thioacetates | 0.5 eq. TBACN, CHCl₃/MeOH, rt | 3 h | >80 | [5][9] |

| Dy(OTf)₃ | Functionalized Thioesters | Catalytic Dy(OTf)₃, mild heating | Varies | High Yield | [8] |

Table 2: Comparison of NCL-Inspired Reagents for Deprotection of Thioester 3 *

| Reagent (2 eq.) | Solvent | pH | Time | Yield (%) | Reference |

| L-Cysteine Ethyl Ester | MeOH:PB (1:9) | 8 | 30 min | 65 | [6] |

| L-Cysteine | MeOH:PB (1:9) | 8 | 30 min | 75 | [6] |

| Cysteamine | MeOH:PB (1:9) | 8 | 30 min | 78 | [6] |

| Thioglycolic Acid (TGA) | MeOH:PB (1:9) | 8 | 30 min | 56 | [6] |

| Yields correspond to purified compounds after column chromatography.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key deprotection methods.

Protocol 1: General Procedure for Base-Promoted (NaOH) Deprotection[14]

-

Dissolution: Place the S-acetylated compound (1.2 mmol) in ethanol (10 mL) and stir until fully dissolved.

-

Reagent Addition: Add 0.5M aqueous NaOH solution (4 mL) to the reaction mixture.

-

Reaction: Reflux the resulting solution at 82°C for 2 hours.

-

Work-up: After cooling, wash the solution with hexanes (3 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, decant, and concentrate under reduced pressure to yield the thiol product.

Protocol 2: Deprotection using Thioglycolic Acid (TGA) in Solution[1]

-

Preparation: Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate (B84403) buffer (PB, pH 8). A common ratio is 1:9 MeOH:PB.

-

Reagent Addition: Add thioglycolic acid (TGA) (2.0 equiv.) to the solution.

-

Reaction: Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere. Monitor progress by TLC or HPLC.

-

Work-up: Acidify the reaction mixture with 5% HCl solution and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 3: Biomimetic Deprotection using Cysteamine (NCL-Inspired)[1][5]

-

Preparation: Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (PB, pH 8).[1]

-

Reagent Addition: Add cysteamine (2.0 equiv.).[1]

-

Reaction: Stir the reaction at room temperature for 30 minutes. Monitor progress by TLC or HPLC.[5]

-

Work-up: Extract the reaction mixture with ethyl acetate (3x).[1]

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]

Protocol 4: Deprotection using Tetrabutylammonium Cyanide (TBACN)[5][9]

-

Preparation: Under a nitrogen atmosphere, prepare a solution of the thioacetate (B1230152) compound in a 1:1 mixture of chloroform (B151607) and methanol.

-

Reagent Addition: Add tetrabutylammonium cyanide (TBACN) (0.5 molar equivalents).

-

Reaction: Stir the reaction for 3 hours at room temperature.

-

Work-up: Add distilled water and chloroform for extraction. Separate the organic layer and extract the aqueous layer again with chloroform.

-

Isolation: Combine the organic layers, wash with aqueous ammonium (B1175870) chloride, dry with MgSO₄, filter, and concentrate in vacuo.

Conclusion

The removal of the S-acetyl protecting group is a fundamental transformation in organic synthesis and drug development. The choice of deprotection method is critical and must be tailored to the specific substrate and desired outcome. While classical base- and acid-catalyzed methods are effective, they can be too harsh for complex, labile molecules.[1][3] Milder, more chemoselective methods, such as thiol-thioester exchange and particularly the biomimetic NCL-inspired approach, offer significant advantages in terms of reaction speed and yield for sensitive substrates.[5][6][7] Furthermore, enzymatic deprotection represents a powerful strategy for the targeted activation of S-acetylated prodrugs in a biological context. This guide provides the foundational knowledge for researchers to select and implement the optimal S-acetyl deprotection strategy for their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 8. researchgate.net [researchgate.net]

- 9. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 10. fiveable.me [fiveable.me]

- 11. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. memphis.edu [memphis.edu]

solubility of S-acetyl-PEG12-alcohol in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of S-acetyl-PEG12-alcohol in various aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, factors influencing solubility, and standardized experimental protocols for determining solubility. This information is critical for researchers and professionals in drug development and various scientific fields who utilize PEGylated compounds.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It comprises a twelve-unit PEG chain that imparts hydrophilicity, an alcohol (-OH) group for further chemical modification, and a protected thiol group in the form of a thioacetate (B1230152) (-SAc). The thioacetate group can be readily deprotected to reveal a reactive thiol, making this molecule a valuable tool in bioconjugation, drug delivery systems, and proteomics. Understanding its solubility is paramount for its effective application in these areas.

Qualitative Solubility Data

While specific quantitative solubility values for this compound are not widely published, its structural components provide a strong indication of its solubility profile. The hydrophilic nature of the PEG chain is the dominant factor governing its solubility.[1][2][3]

| Solvent Type | Solvent Examples | Expected Solubility |

| Aqueous Media | Water, PBS, Buffers | High . The polyethylene glycol chain enhances aqueous solubility. Supplier information consistently highlights that the hydrophilic PEG linker increases the water solubility of the compound in aqueous media.[1][2][3] |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile (ACN) | High . PEG and its derivatives are generally highly soluble in these solvents. A related compound, S-acetyl-PEG12-NHS ester, is explicitly stated to be soluble in ACN, DMSO, and DMAC (dimethylacetamide). |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High . Similar to other polar aprotic solvents, chlorinated solvents are generally good solvents for PEGylated molecules. The S-acetyl-PEG12-NHS ester is also listed as being soluble in DCM. |

| Alcohols | Methanol, Ethanol | Moderate to High . Lower molecular weight alcohols are generally effective at dissolving PEG derivatives. |

| Non-polar Solvents | Toluene, Hexane, Ether | Low to Insoluble . Polyethylene glycol has limited solubility in non-polar organic solvents. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both its chemical structure and the surrounding environment.

Caption: Key determinants of this compound solubility.

-

PEG Chain Length: The 12 ethylene (B1197577) glycol repeat units are the primary driver of aqueous solubility.

-

Functional End Groups: The terminal alcohol and S-acetyl groups have a lesser but still significant impact on the overall polarity and hydrogen bonding potential of the molecule.

-

Solvent Properties: The polarity and hydrogen bonding capacity of the solvent are critical for effective solvation.

-

Temperature: Solubility of PEG derivatives in some solvents can be temperature-dependent.

-

pH of Aqueous Solution: For PEGylated molecules with ionizable groups, pH can significantly alter solubility. For this compound, pH is expected to have a minor effect on solubility.

Experimental Protocols for Solubility Determination

The following outlines a general experimental workflow for determining the solubility of this compound. The "shake-flask" method is a widely accepted standard for solubility measurement.

Caption: Shake-flask method for solubility measurement.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the molecule has a chromophore.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

-

Conclusion

References

S-acetyl-PEG12-alcohol molecular weight and formula

This guide provides a detailed overview of the physicochemical properties of S-acetyl-PEG12-alcohol, a bifunctional molecule commonly utilized by researchers, scientists, and drug development professionals in the field of bioconjugation and proteomics. Its structure incorporates a protected thiol group and a terminal alcohol, connected by a polyethylene (B3416737) glycol (PEG) spacer, making it a valuable linker for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3].

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Property | Value |

| Molecular Weight | 604.75 g/mol [1][2][][5] |

| Chemical Formula | C₂₆H₅₂O₁₃S[1][][6][7] |

Molecular Structure and Functional Groups

This compound is comprised of three key functional components: an S-acetyl group, a PEG12 spacer, and a terminal alcohol. The S-acetyl group serves as a protected thiol, which can be deprotected under mild basic conditions to reveal a reactive sulfhydryl group. The hydrophilic PEG12 chain enhances the solubility of the molecule and its conjugates in aqueous media[6][7]. The terminal hydroxyl group offers a reactive site for further chemical modification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. s-acetyl-peg-12-alcohol — TargetMol Chemicals [targetmol.com]

- 5. 165729-83-9|this compound|BLD Pharm [bldpharm.com]

- 6. S-acetyl-PEG12 alcohol | BroadPharm [broadpharm.com]

- 7. This compound | AxisPharm [axispharm.com]

S-acetyl-PEG12-alcohol: A Versatile PEG Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG12-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a 12-unit ethylene (B1197577) glycol chain, offers a unique combination of reactivity, flexibility, and hydrophilicity.[1][4][5] This guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development.

The hydrophilic PEG chain, a key feature of this linker, significantly enhances the aqueous solubility of the resulting conjugate, a crucial attribute when working with hydrophobic drugs or proteins.[1][4][6] The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This thiol can then be used for specific conjugation to maleimides or other thiol-reactive moieties.[1] The terminal hydroxyl group offers an additional site for further chemical modification, allowing for the attachment of other molecules of interest.[1][4][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a well-defined and reliable reagent for reproducible bioconjugation reactions.

| Property | Value | References |

| Chemical Formula | C26H52O13S | [1][7][8] |

| Molecular Weight | 604.75 g/mol | [7][9][10] |

| Appearance | White to off-white solid or viscous liquid | [11] |

| Purity | Typically ≥95% or 98% | [1][5][8][12] |

| Storage Conditions | -20°C, protect from moisture | [1][8][13] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of the S-acetyl group and subsequent thiol-maleimide conjugation using this compound.

Deprotection of this compound to Generate Thiol-PEG12-alcohol

This protocol describes the removal of the acetyl protecting group to yield the free thiol, which is then available for conjugation. Hydroxylamine (B1172632) is a common reagent for this deprotection.[6][12][13]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Phosphate buffered saline (PBS), pH 7.2-7.4

-

Degassed buffers

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound in degassed PBS to a final concentration of 10-50 mM.

-

Prepare a stock solution of hydroxylamine hydrochloride in degassed water.

-

Add the hydroxylamine stock solution to the this compound solution to a final concentration of 20-50 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (nitrogen or argon).

-

The resulting Thiol-PEG12-alcohol solution is now ready for direct use in the subsequent conjugation reaction. It is recommended to use the freshly deprotected thiol immediately to prevent oxidation to disulfides.

Thiol-Maleimide Conjugation

This protocol outlines the reaction of the deprotected Thiol-PEG12-alcohol with a maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

-

Freshly deprotected Thiol-PEG12-alcohol solution (from Protocol 1)

-

Maleimide-functionalized molecule

-

Conjugation buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA

-

Degassed buffers

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the maleimide-functionalized molecule in the conjugation buffer.

-

Add the freshly prepared Thiol-PEG12-alcohol solution to the maleimide-functionalized molecule solution. A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended to ensure efficient conjugation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

-

Upon completion of the reaction, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted PEG linker and other reagents.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody.[10][14] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and a wider therapeutic window.[10]

Proteolysis Targeting Chimeras (PROTACs)

This compound is extensively used as a linker in the synthesis of PROTACs.[2][3][15] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][11] The length and flexibility of the PEG12 linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[13]

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, created using the DOT language, depict a typical experimental workflow and the biological pathway in which a PROTAC constructed with this linker would function.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The straightforward and mild deprotection and conjugation chemistries associated with this linker further contribute to its widespread adoption in the synthesis of innovative therapeutics like ADCs and PROTACs. This guide has provided the core technical information and experimental frameworks necessary for the effective utilization of this compound in advanced research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. S-acetyl-PEG12 alcohol | BroadPharm [broadpharm.com]

- 5. This compound | AxisPharm [axispharm.com]

- 6. US20190016830A1 - Method for deacetylation of biopolymers - Google Patents [patents.google.com]

- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]

- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Linkers and S-acetyl-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs) and the Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to engage in another catalytic cycle.[1]

While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[2][4] The linker's length, chemical composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[4]

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid linkers. The choice of linker type has profound implications for the PROTAC's behavior.

Flexible Linkers

Flexible linkers are the most commonly used type in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length and composition can be varied.[4]

-

Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC.[4]

-

Polyethylene (B3416737) Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are widely used to improve the hydrophilicity and solubility of PROTACs.[4][5] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[2] However, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to alkyl chains.[4]

Rigid Linkers

Rigid linkers introduce conformational constraints, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation for ternary complex formation. This can lead to improved potency and selectivity.[4]

-

Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) or piperidine (B6355638) can restrict the linker's flexibility.

-

Aromatic Systems: Phenyl rings and other aromatic moieties introduce planarity and rigidity.

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and are metabolically stable.[2]

S-acetyl-PEG12-alcohol: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker that offers several advantages for PROTAC development.

-

Chemical Structure:

-

Formula: C₂₆H₅₂O₁₃S

-

Molecular Weight: 604.75 g/mol

-

Key Features: It consists of a twelve-unit polyethylene glycol chain, providing a significant degree of hydrophilicity and a defined length. One terminus is an alcohol (-OH) group, which can be readily used for conjugation to a ligand through various chemical reactions. The other terminus is a thioacetate (B1230152) (S-acetyl) group, which serves as a protected thiol. The acetyl group can be easily removed under mild conditions to reveal a reactive thiol (-SH) group, enabling another conjugation reaction.

-

-

Properties and Advantages:

-

Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.

-

Controlled Conjugation: The orthogonal protecting groups (alcohol and S-acetyl) allow for a controlled, stepwise synthesis of the PROTAC, minimizing the formation of undesired byproducts.

-

Defined Length: The discrete length of the PEG12 chain provides a precise distance between the two ligands, which is a critical parameter for optimizing ternary complex formation.

-

Flexibility: The inherent flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt an optimal conformation for binding to both the target protein and the E3 ligase.

-

Quantitative Data on the Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables provide representative data from the literature illustrating the effect of PEG linker length on the degradation of different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC A | 12 | >1000 | <20 |

| PROTAC B | 16 | 100 | ~80 |

| PROTAC C | 20 | 500 | ~60 |

Data adapted from studies on ERα degraders. This table illustrates that a 16-atom linker was optimal for ERα degradation in this specific context.

Table 2: Effect of Linker Length on BRD4 Degradation

| PROTAC | PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC D | 2 | 50 | >90 |

| PROTAC E | 4 | 10 | >95 |

| PROTAC F | 8 | 100 | ~85 |

This table showcases how varying the number of PEG units in the linker can significantly impact the degradation potency for the BET bromodomain protein BRD4.

Experimental Protocols

The following are detailed methodologies for key experiments in PROTAC development.

General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol describes a general two-step approach for synthesizing a PROTAC using a heterobifunctional PEG linker, such as one containing a carboxylic acid and an azide.

Materials:

-

POI ligand with a free amine

-

E3 ligase ligand with a terminal alkyne

-

HOOC-PEGn-N₃ linker

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

Click chemistry reagents (e.g., CuSO₄·5H₂O, sodium ascorbate)

-

Solvents (DMF, DCM, t-BuOH, H₂O)

-

Purification supplies (preparative HPLC)

Procedure:

-

Amide Coupling:

-

Dissolve the HOOC-PEGn-N₃ linker in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add the POI ligand with a free amine to the reaction mixture.

-

Stir at room temperature overnight and monitor by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

-

Dissolve the purified POI-linker-azide intermediate and the E3 ligase ligand with a terminal alkyne in a mixture of t-BuOH and water.[1]

-

Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO₄·5H₂O.[1]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[1]

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.[1]

-

Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol outlines the procedure for quantifying target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC research.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Caption: Logical relationships in PROTAC linker design.

References

The Pivotal Role of the PEG12 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the success of a bioconjugate—be it an antibody-drug conjugate (ADC), a PROTAC, or a PEGylated protein—is critically dependent on the linker connecting its constituent parts. Among the most versatile and widely adopted linkers are those incorporating polyethylene (B3416737) glycol (PEG) spacers. This guide focuses specifically on the role of the discrete PEG12 spacer, a chain of twelve ethylene (B1197577) glycol units, in shaping the physicochemical and pharmacological properties of bioconjugates.

Core Functions and Advantages of the PEG12 Spacer

The PEG12 spacer is a key enabling technology in bioconjugation, addressing several challenges inherent in the development of complex biologics. Its primary functions stem from its unique combination of hydrophilicity, flexibility, and defined length.

-

Enhanced Hydrophilicity and Solubility : A frequent challenge in drug development is the poor aqueous solubility of potent therapeutic payloads, which are often hydrophobic.[1] This can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[1] The hydrophilic nature of the PEG12 spacer significantly improves the overall solubility of the bioconjugate, preventing aggregation and simplifying formulation and handling.[2][3]

-

Improved Pharmacokinetics (PK) : PEGylation, including the use of PEG12 spacers, is a well-established strategy for improving the pharmacokinetic profile of biotherapeutics.[4] The PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[5] This larger size reduces renal clearance, leading to a longer circulation half-life and sustained plasma concentrations of the drug.[4][6] This can translate to less frequent dosing for patients.[4]

-

Reduced Immunogenicity and Enhanced Stability : The hydration shell created by the PEG12 spacer can also shield the bioconjugate from the host's immune system by masking immunogenic epitopes on the payload or the antibody.[7] Furthermore, this protective layer can hinder access by proteolytic enzymes, thereby enhancing the conjugate's stability in biological fluids.[4][7]

-

Optimal Spacing and Minimized Steric Hindrance : The defined length of a PEG12 spacer provides crucial spatial separation between the biological moiety (e.g., an antibody) and the conjugated molecule (e.g., a cytotoxic drug).[7] This spacing is vital for preserving the biological activity of the protein by preventing the payload from interfering with its target binding site.[7] It also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.[7]

-

Facilitating High Drug-to-Antibody Ratios (DAR) : In the context of ADCs, achieving a higher DAR is often desirable for delivering a greater therapeutic dose to the target cell.[8] However, increasing the number of hydrophobic payloads can exacerbate aggregation problems.[5] The solubilizing effect of PEG spacers, including PEG12, is critical for developing stable and effective ADCs with high DARs.[5][9]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Plasma Exposure (AUC, µg*h/mL) |

| No PEG | ~8.5 | 1.0x | 353 |

| PEG2 | ~5.8 | 1.5x | 517 |

| PEG4 | ~4.2 | 2.0x | 714 |

| PEG8 | ~3.0 | 2.8x | 1000 |

| PEG12 | ~2.9 | 2.9x | 1034 |

| PEG24 | ~2.9 | 2.9x | 1034 |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. As PEG length increases, clearance slows and exposure increases, with effects plateauing around PEG8-PEG12.[5] |

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an ADC

| PEG Spacer Length | IC50 (ng/mL) |

| No PEG | 1.5 |

| PEG2 | 2.0 |

| PEG4 | 2.5 |

| PEG8 | 3.0 |

| PEG12 | 3.2 |

| Data from a study on an anti-HER2 ADC with a cleavable linker. Longer PEG chains can introduce steric hindrance, slightly reducing immediate in vitro potency, a factor to be balanced with PK benefits.[5] |

Table 3: Impact of PEG Spacer Length on Receptor Binding Affinity

| Compound | PEG Spacer Length | Binding Affinity (IC50, nM) |

| Ga-NOTA-RM26 | PEG2 | 1.8 ± 0.2 |

| Ga-NOTA-RM26 | PEG3 | 1.4 ± 0.1 |

| Ga-NOTA-RM26 | PEG4 | 2.1 ± 0.3 |

| Ga-NOTA-RM26 | PEG6 | 2.5 ± 0.4 |

| Data from a study on 68Ga-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, a shorter PEG linker resulted in higher binding affinity.[10] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of bioconjugates. Below are representative protocols for common bioconjugation reactions involving PEG12 linkers.

Protocol 1: Amine-Reactive Conjugation using a PEG12-NHS Ester

This protocol describes the conjugation of a PEG12 linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine (B10760008) residues) on a protein.

-

Materials :

-

Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG12 reagent (e.g., Mal-PEG12-NHS ester)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

-

-

Procedure :

-

Reagent Preparation : Dissolve the PEG12-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use. NHS esters are moisture-sensitive.

-

Protein Preparation : Adjust the concentration of the protein in the reaction buffer to 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing is recommended.

-

Quenching : Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

-

Purification : Remove excess, unreacted PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization : Analyze the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry) and confirm its purity and integrity (e.g., by SDS-PAGE and SEC).

-

Protocol 2: Thiol-Reactive Conjugation using a PEG12-Maleimide

This protocol is for conjugating a maleimide-functionalized PEG12 linker to free sulfhydryl (thiol) groups on a protein, which may be present in cysteine residues or introduced through reduction of disulfide bonds.

-

Materials :

-

Protein with accessible thiol groups

-

Thiol-reactive PEG12 reagent (e.g., NHS-PEG12-Maleimide)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)

-

Reducing agent (if needed, e.g., TCEP or DTT)

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine)

-

Purification system (e.g., SEC or Tangential Flow Filtration)

-

-

Procedure :

-

Protein Reduction (if necessary) : If targeting disulfide bonds, incubate the antibody with a reducing agent like TCEP at a 2-3 fold molar excess at 37°C for 1-2 hours to generate free thiols. Remove the reducing agent immediately before conjugation.

-

Reagent Preparation : Dissolve the PEG12-Maleimide reagent in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG12-Maleimide to the protein solution.

-

Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer free of thiol-containing agents.

-

Quenching : Quench any unreacted maleimide (B117702) groups by adding a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration.[7]

-

Purification : Purify the conjugate using SEC or dialysis to remove unreacted materials.[7]

-

Characterization : Characterize the final conjugate for drug-to-antibody ratio, purity, and stability.

-

Visualizing the Role of PEG12 in Bioconjugation

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in bioconjugation.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of action for a typical ADC utilizing a PEG12 linker.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

S-acetyl-PEG12-alcohol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for S-acetyl-PEG12-alcohol based on available data for related polyethylene (B3416737) glycol (PEG) compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users should consult the supplier-specific SDS for detailed and up-to-date information and handle this chemical with the caution required for all laboratory reagents. This guide is intended for informational purposes only and does not replace a formal risk assessment.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected thiol group (S-acetyl) and a terminal hydroxyl group, connected by a 12-unit ethylene (B1197577) glycol chain. This configuration allows for sequential or orthogonal conjugation to different molecular entities, a key step in the synthesis of PROTACs and other complex bioconjugates. Given its integral role in drug discovery and development, a thorough understanding of its safety and handling is paramount for all personnel.

Hazard Identification and Classification

Potential Hazards:

-

Eye Contact: May cause mild irritation.

-

Skin Contact: Prolonged or repeated contact may cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Exposure Controls and Personal Protection

Adherence to standard laboratory safety protocols is essential when working with this compound. The following personal protective equipment (PPE) should be worn at all times in the laboratory.

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles |

| Skin Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact |

| Laboratory coat | Protects clothing and skin from contamination | |

| Respiratory Protection | Not typically required with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

| Procedure | Guideline |

| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid generation of dusts or aerosols.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling. |

| Storage | - Store in a tightly sealed container.- Recommended storage temperature is -20°C for long-term stability.- Keep in a dry and well-ventilated place.- Avoid direct sunlight. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

| Step | Action |

| 1. Notification | Alert others in the immediate area. |

| 2. Evacuation | Evacuate the area if the spill is large or in a confined space. |

| 3. Ventilation | Ensure adequate ventilation. |

| 4. Containment | Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. |

| 5. Cleaning | Clean the spill area with soap and water. |

| 6. Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols and Workflows

While specific experimental protocols for this compound are proprietary and depend on the research context, a generalized workflow for its use in PROTAC synthesis is outlined below.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Logical Relationships in Safety and Handling

The principles of chemical safety and handling are interconnected. The following diagram illustrates the logical flow from hazard identification to emergency response.

Caption: Logical flow of safety and handling procedures for laboratory chemicals.

Methodological & Application

Application Notes and Protocols for S-acetyl-PEG12-alcohol in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[2] This application note focuses on the use of S-acetyl-PEG12-alcohol, a bifunctional PEG linker, in the synthesis of PROTACs. The S-acetyl group serves as a protected thiol, which can be deprotected to enable conjugation to a protein of interest or E3 ligase ligand via a stable thioether bond. The terminal alcohol group provides a handle for attachment to the other binding moiety, typically through an ester or ether linkage.

Physicochemical Properties and Advantages of this compound

The incorporation of a PEG12 linker imparts several desirable properties to a PROTAC molecule:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[3]

-

Increased Permeability: The flexible PEG linker can adopt various conformations, potentially shielding the polar surface area of the PROTAC and facilitating its passage across cell membranes.[2]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG12 linker can provide the optimal spatial orientation between the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

-

Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

Quantitative Data Summary

The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers. While specific data for this compound is not extensively published, the provided data for PROTACs with similar PEG linkers illustrates the typical performance metrics.

Table 1: Representative Synthesis Yields and Purity of PEGylated PROTACs

| PROTAC Component | Linker Type | Coupling Reaction | Purification Method | Typical Yield (%) | Typical Purity (%) |

| Warhead-Linker | Amine-PEG-Boc | Amide Coupling (HATU/DIPEA) | Flash Chromatography | 60-80 | >95 |

| E3 Ligase-Linker | Alcohol-PEG-S-acetyl | Esterification (DCC/DMAP) | Flash Chromatography | 50-70 | >95 |

| Final PROTAC | Warhead-PEG-E3 Ligase | Click Chemistry (CuAAC) | Preparative HPLC | 30-50 | >98 |

Table 2: Representative Biological Activity of PEGylated PROTACs

| PROTAC ID | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-A | BRD4 | CRBN | 8 | 15 | >90 | HeLa |

| PROTAC-B | BTK | VHL | 10 | 5 | >95 | Ramos |

| PROTAC-C | AR | VHL | 12 | 25 | 85 | LNCaP |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific warhead, E3 ligase ligand, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a Warhead-PEG12-S-acetyl Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the alcohol terminus of this compound via an ester linkage.

Materials:

-

Warhead-COOH (1.0 eq)

-

This compound (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the Warhead-COOH and this compound in anhydrous DCM under a nitrogen atmosphere.

-

Add DMAP to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C and add DCC.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Warhead-PEG12-S-acetyl intermediate.

Protocol 2: Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl protecting group to yield a free thiol.

Materials:

-

Warhead-PEG12-S-acetyl (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) (2.0 eq)

-

Methanol (MeOH)

-

Water

-

Nitrogen atmosphere

Procedure:

-

Dissolve the Warhead-PEG12-S-acetyl in a mixture of MeOH and water under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of NaOH in water dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Warhead-PEG12-SH intermediate.

Protocol 3: Final PROTAC Assembly via Thioether Linkage

This protocol describes the coupling of the thiol-functionalized intermediate with an E3 ligase ligand containing a suitable electrophile (e.g., a maleimide (B117702) or iodoacetamide).

Materials:

-

Warhead-PEG12-SH (1.0 eq)

-

E3 Ligase Ligand-Maleimide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the Warhead-PEG12-SH and E3 Ligase Ligand-Maleimide in anhydrous DMF under a nitrogen atmosphere.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

Protocol 4: Determination of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete growth medium

-

Synthesized PROTAC (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.[4]

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[4]

-

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: Logical relationship of PROTAC components and properties.

References

Application Notes and Protocols for S-Acetyl Deprotection to Reveal Thiol

Introduction

The thiol functional group is a critical component in numerous biologically active compounds, including pharmaceuticals and natural products.[1] Due to its susceptibility to oxidation, the thiol group often requires protection during multi-step organic synthesis.[1] The S-acetyl group is a widely employed protecting group for thiols because it is stable under a variety of reaction conditions and can be installed in high yields.[1] The removal of the S-acetyl group, or deprotection, to regenerate the free thiol is a crucial step. This process requires carefully selected conditions to prevent unwanted side reactions, such as the formation of disulfides, particularly when working with delicate substrates.[1] These application notes provide detailed protocols for various methods of S-acetyl deprotection, catering to a range of substrates and experimental needs for researchers, scientists, and drug development professionals.

Deprotection Methodologies

Several strategies exist for the cleavage of the S-acetyl group, ranging from classical methods using harsh conditions to milder, more chemoselective modern approaches.[1] The choice of method significantly impacts yield, reaction time, and compatibility with other functional groups in the substrate.[2]

-

Base-Mediated Hydrolysis : This traditional method involves the hydrolysis of the thioester bond using strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe).[1][3] The hydroxide or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester.[1] While effective, these harsh conditions may not be suitable for substrates sensitive to strong bases.[1][4]

-

Acid-Mediated Hydrolysis : Deprotection can also be achieved under strong acidic conditions, for instance, using hydrochloric acid (HCl) in an alcohol solvent at elevated temperatures.[4][5] Similar to basic hydrolysis, these conditions can be too harsh for sensitive molecules.[4]

-

Hydroxylamine-Mediated Deprotection : Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a widely used reagent for removing the acetyl protecting group, especially from S-acetylthioacetate (SATA) modified proteins and biomolecules.[6][7][8] It acts as a nucleophile to cleave the thioester bond under mild conditions.[7]

-

Thiol-Thioester Exchange (Transthioesterification) : This method offers a milder alternative to strong base hydrolysis and is particularly useful for labile substrates.[1] It involves a reversible exchange reaction with another thiol, such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT), often at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.[1][9]

-

Biomimetic Deprotection (NCL-Inspired) : Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols like cysteamine (B1669678) or L-cysteine.[2][10] The reaction is significantly faster than standard transthioesterification due to a reversible thiol-thioester exchange followed by a rapid and irreversible intramolecular S-to-N acyl transfer.[2][11]